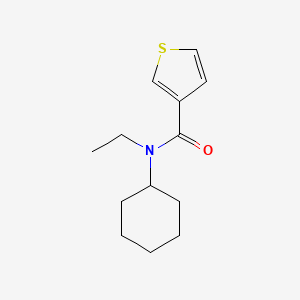
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone, also known as MP-10, is a synthetic compound that has been studied for its potential use in scientific research. MP-10 is a kappa opioid receptor agonist, which means it can activate this receptor in the brain and produce certain effects.
作用機序
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone works by activating the kappa opioid receptor in the brain. This receptor is involved in regulating pain, stress, and mood. When activated, the kappa opioid receptor can produce analgesic effects and alter behavior. However, prolonged activation of this receptor can also produce negative side effects, such as dysphoria and aversion.
Biochemical and Physiological Effects:
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to produce a variety of biochemical and physiological effects in animal models. These effects include analgesia, sedation, and changes in behavior related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been shown to alter the activity of certain neurotransmitter systems in the brain, such as the dopamine and serotonin systems.
実験室実験の利点と制限
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has several advantages for use in lab experiments. It is a selective kappa opioid receptor agonist, which means it can be used to study the specific effects of activating this receptor. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also relatively stable and easy to synthesize. However, there are also limitations to using (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone in lab experiments. It can produce negative side effects, such as dysphoria and aversion, which can complicate the interpretation of results. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone is also not suitable for use in human studies due to its potential for producing negative side effects.
将来の方向性
There are several future directions for research on (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. One area of interest is its potential use in treating addiction to drugs such as cocaine and opioids. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been shown to reduce drug-seeking behavior in animal models, and further research could explore its potential as a treatment for addiction in humans. Another area of interest is the development of new kappa opioid receptor agonists that produce fewer negative side effects than (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone. These compounds could be used to study the specific effects of activating the kappa opioid receptor without producing unwanted side effects. Additionally, further research could explore the potential of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone as a treatment for other conditions, such as chronic pain and mood disorders.
合成法
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone can be synthesized using a variety of methods, including a reaction between 4-imidazol-1-ylbenzaldehyde and 3-methylpiperidine. Other methods involve using different starting materials or modifying the reaction conditions to produce different forms of (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone.
科学的研究の応用
(4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to produce analgesic effects in animal models, as well as produce certain behavioral effects related to anxiety and depression. (4-Imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone has also been studied for its potential use in treating addiction to drugs such as cocaine and opioids.
特性
IUPAC Name |
(4-imidazol-1-ylphenyl)-(3-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-13-3-2-9-18(11-13)16(20)14-4-6-15(7-5-14)19-10-8-17-12-19/h4-8,10,12-13H,2-3,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSOZERSEDNEPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3-Chloro-1-methylindol-2-yl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone](/img/structure/B7509525.png)







![4-[(2,5-dimethylphenyl)carbamothioylamino]-N-(3-sulfamoylphenyl)benzamide](/img/structure/B7509569.png)
![2-(Quinolin-8-ylmethyl)-5,6,7,7a-tetrahydropyrrolo[1,2-c]imidazole-1,3-dione](/img/structure/B7509574.png)
